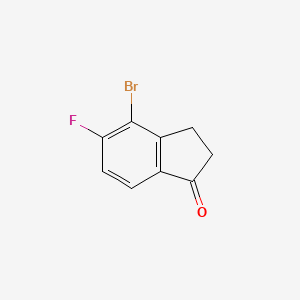

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-bromo-5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVKCVNXTBXSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935681-01-9 | |

| Record name | 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS number

An In-Depth Technical Guide to 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 935681-01-9) for Advanced Pharmaceutical Research

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Halogenated organic compounds, in particular, have proven to be indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The indanone core, a bicyclic ketone, represents a privileged scaffold found in numerous biologically active molecules. This guide focuses on a specific, high-value derivative: this compound.

The dual halogenation on the aromatic ring of this compound is not a trivial feature. The fluorine atom is a well-established bioisostere for hydrogen but can significantly alter properties such as metabolic stability, pKa, and binding affinity by virtue of its high electronegativity.[1] Simultaneously, the bromine atom serves as a versatile synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This unique combination makes this compound a powerful intermediate for constructing libraries of complex molecules for structure-activity relationship (SAR) studies, particularly in the pursuit of targeted therapies like kinase inhibitors.[2][3]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing comprehensive insights into the synthesis, properties, applications, and handling of this key chemical entity.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible research. The definitive identifier for this compound is its CAS number. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 935681-01-9 | [4][5] |

| Synonyms | 4-bromo-5-fluoro-1-indanone | |

| Molecular Formula | C₉H₆BrFO | [4] |

| Molecular Weight | 229.05 g/mol | [4] |

| Appearance | Typically an off-white to white solid | N/A |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Low solubility in water. | N/A |

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted indanones often relies on an intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid derivative. This classic and robust method ensures high regioselectivity for the cyclization, driven by the formation of a stable five-membered ring.

A plausible and field-proven approach for synthesizing this compound begins with a commercially available substituted propanoic acid. The causality for this choice lies in its direct structural correspondence to the target molecule, simplifying the synthetic challenge to a single, high-yielding cyclization step.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-bromo-5-fluoro-1-indanone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous 4-bromo-1-indanones.[6]

-

Step 1: Acyl Chloride Formation (Activation)

-

To a solution of 3-(2-bromo-3-fluorophenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.4 M), add thionyl chloride (2.5 equiv).

-

Causality: The carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride is chosen for its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying workup.

-

Reflux the mixture for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.65 equiv) in a separate flask with anhydrous DCM.

-

Causality: AlCl₃ is a potent Lewis acid that coordinates to the acyl chloride, increasing its electrophilicity and facilitating the intramolecular attack on the electron-rich aromatic ring to form the ketone.

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature below 25°C with an ice bath.

-

Stir the reaction at room temperature for 3 hours. Monitor progress by TLC/LC-MS.

-

Trustworthiness: The self-validating nature of this step is confirmed by the near-complete conversion to a single, less polar product (as seen on TLC) with the expected mass in LC-MS analysis.

-

-

Step 3: Workup and Purification

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Causality: The acidic water hydrolyzes and deactivates the aluminum catalyst and dissolves aluminum salts.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Application in Medicinal Chemistry: A Versatile Scaffold for SAR

The true value of this compound lies in its potential as a versatile starting point for generating diverse libraries of compounds for SAR studies.[2] Its structure contains two key modification points: the bromine atom on the aromatic ring and the ketone on the five-membered ring.

-

The Bromine Handle : The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amine, etc.) at the 4-position, enabling a thorough exploration of the chemical space around the core scaffold.

-

The Ketone Functionality : The ketone can be reduced to an alcohol, which can be further functionalized, or it can serve as a point for nucleophilic additions or reductive amination to introduce diversity into the five-membered ring.

This strategic functionalization is critical in fields like kinase inhibitor development, where precise interactions with the ATP binding pocket are required for potency and selectivity.[3]

Logical Workflow for SAR Library Generation

Caption: SAR exploration from the 4-bromo-5-fluoro-1-indanone core.

Analytical Characterization and Data

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data presented below are predicted values based on the structure and spectral data from analogous compounds.[3]

| Analysis Method | Expected Observations |

| ¹H NMR | Aromatic region: Two doublets or doublet of doublets, showing coupling to each other and to the fluorine atom. Aliphatic region: Two multiplets (triplet-like) around 2.6-3.1 ppm, corresponding to the two CH₂ groups of the five-membered ring. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around 200 ppm. Aromatic carbons showing C-F and C-Br coupling. Two aliphatic carbon signals. |

| Mass Spec (HRMS) | A characteristic isotopic pattern for bromine ([M+H]⁺ and [M+2+H]⁺ in ~1:1 ratio). The exact mass should correspond to the molecular formula C₉H₇BrFO⁺. |

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. While a specific SDS is not publicly available, data from structurally similar compounds provide a reliable guide to its potential hazards.[7][8][9]

GHS Hazard Information (Anticipated)

| Pictogram | Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[9] | |

| Skin Irritation | H315: Causes skin irritation[9] | |

| Eye Irritation | H319: Causes serious eye irritation[9] | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment :

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Store away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced pharmaceutical research. Its indanone core provides a proven biological scaffold, while the orthogonal reactivity of its bromine and ketone functionalities offers medicinal chemists a powerful platform for systematic SAR exploration. The fluorine substituent further enhances its potential by providing a means to fine-tune metabolic and binding properties. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

-

ChemWhat. This compound CAS#: 935681-01-9. [Link]

-

D-L-S. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]

-

PubChem. 4-Bromo-5-fluoro-2-iodoaniline. [Link]

-

National Center for Biotechnology Information. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

J. Med. Chem. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 3. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 935681-01-9 [chemicalbook.com]

- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromo-5-fluoro-2-iodoaniline | C6H4BrFIN | CID 68659476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of Substituted Indanones

An In-Depth Technical Guide to the Physical Properties of 4-bromo-5-fluoro-1-indanone

For researchers and professionals in drug development, a profound understanding of the physicochemical properties of heterocyclic intermediates is paramount. 4-bromo-5-fluoro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active compounds.[1] The introduction of halogen atoms—specifically bromine and fluorine—can significantly modulate a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2]

This guide provides a comprehensive technical overview of the expected physical properties of 4-bromo-5-fluoro-1-indanone. As this specific di-substituted compound is not widely cataloged, this document synthesizes data from analogous structures and outlines the rigorous experimental protocols required for its full characterization. The focus is on providing a predictive framework and a practical guide for scientists working with this or similar novel chemical entities.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity through its molecular structure, formula, and weight.

Molecular Structure

The structure consists of a benzene ring fused to a cyclopentanone ring, with a bromine atom at position 4 and a fluorine atom at position 5.

Caption: Molecular structure of 4-bromo-5-fluoro-1-indanone.

Core Chemical Properties

The fundamental properties are derived from the compound's atomic composition.

| Property | Value | Source |

| CAS Number | 15115-60-3 (for 4-bromo-1-indanone) | [3] |

| Molecular Formula | C₉H₆BrFO | N/A |

| Molecular Weight | 229.05 g/mol | [4] |

| Exact Mass | 227.9586 Da | Calculated |

Note: CAS number is provided for the closely related 4-bromo-1-indanone as a reference point. The molecular weight and formula are for the specified di-substituted compound.

Physical and Macroscopic Properties

These properties define the compound's state, appearance, and behavior in various solvents, which are critical for handling, formulation, and purification.

Appearance and Melting Point

The appearance and melting point are primary indicators of purity. A sharp melting point range typically signifies a high-purity crystalline solid.

| Compound | Appearance | Melting Point (°C) |

| 4-Bromo-1-indanone | Orange-brown crystalline powder | 95 - 99 |

| 5-Fluoro-1-indanone | White to yellow crystalline solid | 35 - 40 |

| 4-bromo-5-fluoro-1-indanone | Predicted: Crystalline solid | Predicted: Intermediate to higher range |

Data for analogs sourced from[2][5].

The presence of both electron-withdrawing halogens and the increased molecular weight compared to the mono-substituted analogs suggests that 4-bromo-5-fluoro-1-indanone will be a crystalline solid at room temperature. Its melting point is expected to be distinct from its precursors.

Solubility Profile

Solubility is dictated by the principle of "like dissolves like." The polar carbonyl group and the polarizable halogen atoms suggest moderate solubility in polar organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Insoluble | The large, nonpolar aromatic core outweighs the polarity of the C=O group. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Strong dipole-dipole interactions facilitate dissolution. |

| Chlorinated (e.g., DCM, Chloroform) | Soluble | Good dispersion forces and moderate polarity match the solute. |

| Ethers (e.g., Diethyl Ether, THF) | Moderately Soluble | Moderate polarity allows for some dissolution. |

| Alcohols (e.g., Methanol, Ethanol) | Sparingly Soluble | Hydrogen bonding capability of the solvent is not fully matched by the solute. |

| Nonpolar (e.g., Hexanes, Toluene) | Slightly Soluble to Insoluble | Polarity mismatch between solute and solvent. |

| Aqueous Acid/Base | Insoluble | The compound lacks strongly acidic or basic functional groups for salt formation. |

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and integrity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies. For 4-bromo-5-fluoro-1-indanone, the most prominent feature will be the carbonyl (C=O) stretch.

-

Expected C=O Stretch: 1690-1710 cm⁻¹. The carbonyl group is conjugated with the aromatic ring, which lowers its stretching frequency from the typical ~1715 cm⁻¹ for a saturated ketone.[6][7]

-

Aromatic C=C Stretches: 1450-1600 cm⁻¹.

-

C-Br Stretch: 500-600 cm⁻¹.

-

C-F Stretch: 1000-1400 cm⁻¹.

-

Aliphatic C-H Stretches: 2850-3000 cm⁻¹.

-

Aromatic C-H Stretches: 3000-3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR:

-

Aliphatic Protons (CH₂-CH₂): Two triplets are expected around δ 2.5-3.5 ppm. The protons closer to the carbonyl group (at C2) will be further downfield.[8][9]

-

Aromatic Protons: Two protons will be present on the aromatic ring. Their chemical shifts (expected δ 7.0-8.0 ppm) and coupling patterns will be influenced by the adjacent bromo and fluoro substituents. The fluorine atom will cause additional splitting (H-F coupling).

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A characteristic peak is expected far downfield, around δ 190-205 ppm.[10]

-

Aromatic Carbons: Peaks will appear in the δ 110-160 ppm region. The carbons directly bonded to fluorine and bromine will show large shifts and, in the case of fluorine, C-F coupling.

-

Aliphatic Carbons: Two peaks are expected in the δ 25-45 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The most critical diagnostic feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This pattern is a definitive indicator of a mono-brominated compound.[12][13]

Experimental Protocols

To ensure scientific integrity, all physical properties must be determined using validated experimental methods.

Workflow for Physicochemical Characterization

Caption: Standard workflow for the physical characterization of a novel compound.

Protocol: Melting Point Determination

This protocol uses the capillary method, which is standard for organic solids.[14]

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline powder on a watch glass and finely crush it with a spatula.[15]

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm for an accurate reading.[16]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): If the melting point is unknown, heat the sample at a rapid rate (10-20 °C/min) to find an approximate range.[17]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[16]

-

Recording the Range: Record the temperature at which the first droplet of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Protocol: Solubility Classification

This procedure systematically determines the solubility of the compound in different solvents to classify its properties.[18][19]

-

Setup: Label a series of small test tubes for each solvent to be tested (Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane).

-

Measurement: Add approximately 20-30 mg of the compound to each test tube.

-

Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding tube.

-

Mixing: Vigorously shake or vortex the tube for 30-60 seconds.

-

Observation: Observe the sample. If it dissolves completely, it is "soluble." If it remains unchanged, it is "insoluble." If some dissolves, it is "partially soluble."

-

Systematic Testing: Based on a standard solubility flowchart, proceed to the next solvent. For a neutral, water-insoluble compound like 4-bromo-5-fluoro-1-indanone, tests in aqueous acid and base are expected to be negative, confirming the absence of ionizable groups.

Caption: Decision workflow for classifying a compound based on solubility.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions are essential.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[20]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]

-

Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation if inhaled as dust.[20][22][23]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[20]

Conclusion

4-bromo-5-fluoro-1-indanone represents a valuable but specialized chemical intermediate. While specific experimental data is sparse, a robust profile of its physical properties can be predicted based on established chemical principles and data from analogous structures. This guide provides the foundational knowledge and detailed experimental protocols necessary for a researcher to fully characterize this compound. Rigorous application of these methods—from melting point determination to comprehensive spectroscopic analysis—is essential for confirming its identity, purity, and suitability for applications in drug discovery and materials science.

References

- University of Colorado Boulder. (n.d.). The Determination of Melting Points.

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure.

- University of Calgary. (n.d.). Melting point determination.

- Westlab Canada. (2023). Measuring the Melting Point.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (2024). Solubility test for Organic Compounds.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Wellesley College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- ChemicalBook. (n.d.). 4-Bromo-1-indanone synthesis.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Khmel'nitskii, R. A., & Polyakova, A. A. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- Unknown. (2025). SAFETY DATA SHEET for 2-Bromo-1-indanone.

- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 5-Bromo-1-indanone.

- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- New Journal of Chemistry. (n.d.). Supporting Information.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Bromo-1-indanone.

- ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃.

- Guidechem. (2023). How to synthesize 4-Bromo-1-indanone?.

- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.

- ChemicalBook. (n.d.). 1-Indanone(83-33-0) ¹H NMR spectrum.

- ChemicalBook. (n.d.). 2-Indanone(615-13-4) ¹H NMR spectrum.

- PubChem. (n.d.). 1-Indanone.

- BLD Pharm. (n.d.). 15115-60-3|4-Bromo-1-indanone.

- Ofner, J., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment.

- CymitQuimica. (n.d.). CAS 700-84-5: 5-Fluoro-1-indanone.

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- Autech Industry Co., Ltd. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications.

- BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.

- PubChem. (n.d.). 1-Indanone, 4-bromo-.

- ChemBK. (2024). 5-Fluoro-1-indanone.

- ReddyChemTech. (n.d.). 5-Fluoro-1-indanone oxime.

- ECHEMI. (n.d.). 700-84-5, 5-Fluoro-1-indanone Formula.

- ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 15115-60-3|4-Bromo-1-indanone|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rsc.org [rsc.org]

- 9. 1-Indanone(83-33-0) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest to the pharmaceutical and chemical research sectors. We will elucidate its core molecular properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its strategic applications as a versatile intermediate in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the synthesis of novel bioactive molecules.

Core Molecular Profile

This compound is a substituted indanone, a bicyclic molecular structure that serves as a scaffold in numerous pharmacologically active compounds. The presence of both bromine and fluorine atoms imparts distinct chemical properties that are highly valuable for synthetic manipulation and for modulating the biological activity of its derivatives.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-bromo-5-fluoro-1-indanone | |

| CAS Number | 935681-01-9 | [1][2] |

| Molecular Formula | C₉H₆BrFO | [1][3] |

| Molecular Weight | 229.05 g/mol | [1][3] |

| Monoisotopic Mass | 227.9586 Da | [4] |

Structural and Physicochemical Attributes

The indanone core is inherently planar, a feature often sought in molecules designed to interact with flat receptor binding sites or intercalate with DNA. The true value of this specific molecule, however, lies in its substituents:

-

Fluorine Atom: The strategic placement of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[5] Its high electronegativity can modulate the acidity (pKa) of nearby protons and influence metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]

-

Bromine Atom: The bromine atom is not merely a source of mass; it is a versatile synthetic "handle." Its presence on the aromatic ring makes it an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the controlled and efficient introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

Synthesis and Mechanistic Rationale

While specific synthesis routes for this compound are not extensively published in peer-reviewed literature, a highly probable and robust pathway can be designed based on well-established organic chemistry principles, specifically the intramolecular Friedel-Crafts acylation. This approach offers high yields and a clear, logical progression from commercially available starting materials.

A plausible synthesis starts from a substituted 3-phenylpropanoic acid, which undergoes cyclization to form the indanone ring system. A general and effective method for the synthesis of a related compound, 4-bromo-1-indanone, involves this exact strategy.[7]

Proposed Synthetic Workflow

The logical workflow involves two primary steps: the activation of a carboxylic acid and the subsequent intramolecular electrophilic aromatic substitution to form the bicyclic ketone.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 935681-01-9 [chemicalbook.com]

- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. PubChemLite - this compound (C9H6BrFO) [pubchemlite.lcsb.uni.lu]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 7. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-5-fluoro-1-indanone

Introduction

4-Bromo-5-fluoro-1-indanone is a halogenated indanone derivative of significant interest to researchers and drug development professionals. As a versatile synthetic intermediate, its utility in the synthesis of novel pharmaceutical agents and biologically active molecules is noteworthy.[1][2][3] A fundamental physicochemical property that governs its application in synthesis, formulation, and biological assays is its solubility. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 4-bromo-5-fluoro-1-indanone, designed for a scientific audience. We will delve into the principles of solubility, present detailed experimental protocols for its determination, and discuss analytical techniques for quantification.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is dictated by the interplay of its molecular structure and the physicochemical properties of the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[4][5]

Molecular Structure of 4-Bromo-5-fluoro-1-indanone:

The structure of 4-bromo-5-fluoro-1-indanone, with its aromatic ring, ketone functional group, and halogen substituents, suggests a molecule with moderate polarity. The presence of the polar ketone group can engage in dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the bromo and fluoro substituents, along with the carbon framework, contribute to its lipophilic character. Therefore, its solubility is expected to be limited in highly polar solvents like water and higher in organic solvents of intermediate polarity.

Factors Influencing Solubility:

-

Polarity: The polarity of both the solute (4-bromo-5-fluoro-1-indanone) and the solvent is the most critical factor.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[4]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of compounds with corresponding functional groups.

-

Molecular Size: Larger molecules may be more difficult to solvate, potentially leading to lower solubility.[4]

Qualitative Solubility Assessment

A preliminary qualitative assessment of solubility in a range of common laboratory solvents is an essential first step. This provides a rapid understanding of the compound's general solubility profile and informs the selection of solvents for quantitative analysis.

Experimental Protocol for Qualitative Solubility Testing:

-

Preparation: Dispense approximately 1-2 mg of 4-bromo-5-fluoro-1-indanone into a series of clean, dry small test tubes or vials.

-

Solvent Addition: Add 0.5 mL of the selected solvent to each tube.

-

Observation: Vigorously agitate the mixture for 1-2 minutes.

-

Classification: Observe the mixture and classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Suggested Solvents for Qualitative Screening:

A diverse set of solvents with varying polarities should be employed.

| Solvent Class | Examples | Expected Interaction |

| Non-Polar | Hexane, Toluene | Lower solubility expected due to the polar ketone group. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to high solubility is anticipated due to dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate solubility is expected due to hydrogen bonding potential. |

| Aqueous | Water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH | Low solubility is expected in water. Solubility in acidic or basic solutions can indicate the presence of ionizable functional groups.[6][7] |

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-bromo-5-fluoro-1-indanone to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) to allow the system to reach equilibrium. This typically requires 24 to 48 hours.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method to determine the concentration of 4-bromo-5-fluoro-1-indanone.

-

Analytical Quantification Techniques

The accurate quantification of the dissolved 4-bromo-5-fluoro-1-indanone is paramount for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly recommended technique due to its specificity, sensitivity, and wide applicability.

HPLC-UV Method Development:

A general starting point for developing an HPLC-UV method for 4-bromo-5-fluoro-1-indanone would involve:

-

Column: A C18 reverse-phase column is a suitable initial choice.

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is likely to provide good separation.

-

Detection Wavelength: The UV spectrum of 4-bromo-5-fluoro-1-indanone should be determined to select a wavelength of maximum absorbance for optimal sensitivity.

-

Calibration: A calibration curve must be prepared using standard solutions of known concentrations of 4-bromo-5-fluoro-1-indanone to ensure accurate quantification.

Alternative Analytical Techniques:

-

UV-Vis Spectroscopy: For a less complex matrix, direct UV-Vis spectroscopy can be employed, provided a unique absorbance maximum for 4-bromo-5-fluoro-1-indanone is identified and there are no interfering substances.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is another powerful technique for determining concentration without the need for a calibration curve, using a certified internal standard.[4]

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner.

Table of Predicted and Determined Solubility:

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL at 25 °C) |

| Hexane | 0.1 | Insoluble | To be determined |

| Toluene | 2.4 | Partially Soluble | To be determined |

| Dichloromethane | 3.1 | Soluble | To be determined |

| Acetone | 5.1 | Soluble | To be determined |

| Acetonitrile | 5.8 | Soluble | To be determined |

| Ethanol | 4.3 | Partially Soluble | To be determined |

| Methanol | 5.1 | Partially Soluble | To be determined |

| Water | 10.2 | Insoluble | To be determined |

| DMSO | 7.2 | Soluble | To be determined |

Note: The qualitative solubility predictions are based on the chemical structure and general principles. Experimental verification is required.

Conclusion

This technical guide outlines a systematic approach for the comprehensive determination of the solubility of 4-bromo-5-fluoro-1-indanone. By combining theoretical predictions with rigorous experimental methodologies and appropriate analytical techniques, researchers and drug development professionals can obtain reliable solubility data. This information is critical for informed decision-making in synthetic route optimization, formulation development, and the design of biological assays, ultimately accelerating the progress of research and development projects involving this important chemical entity.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent ? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- 1-Indanone, 4-bromo- | C9H7BrO | CID 98713. PubChem.

- 4-Bromo-1-indanone 97 15115-60-3. Sigma-Aldrich.

- 4-Bromo-7-fluoroindan-1-one | 1003048-72-3. Sigma-Aldrich.

- CAS 700-84-5: 5-Fluoro-1-indanone | CymitQuimica. CymitQuimica.

- 5-Bromo-7-fluoro-1-indanone | 1242157-14-7. ChemicalBook.

- 5-Fluoro-1-indanone 99 700-84-5. Sigma-Aldrich.

- 5-Fluoro-1-indanone. Chem-Impex.

- An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applic

- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

- Indanone Derivatives in Natural Products: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents | Request PDF. (2025, August 9).

- An In-Depth Technical Guide to 4-Methyl-1-indanone and its Analogs for Researchers and Drug Development Professionals. Benchchem.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Synthesis and Characterization of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Abstract

The 2,3-dihydro-1H-inden-1-one (indanone) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of a specifically functionalized derivative, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. The strategic placement of bromine and fluorine atoms offers unique opportunities for synthetic diversification and modulation of physicochemical properties. We present a comprehensive examination of its chemical structure, a detailed, field-proven protocol for its synthesis via intramolecular Friedel-Crafts acylation, and standard methodologies for its purification and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for advanced chemical synthesis and discovery programs.

Introduction and Strategic Importance

The indanone core is a recurring motif in molecules of significant biological interest, including intermediates for anti-Parkinson's medication and potential kinase inhibitors.[3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for structure-activity relationship (SAR) studies.

The subject of this guide, this compound, is a highly valuable synthetic intermediate. The presence of two distinct halogen atoms serves a dual purpose:

-

The Bromo Group (Position 4): Functions as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This position is often targeted for elaborating the core structure to enhance potency and specificity for a biological target.[3]

-

The Fluoro Group (Position 5): Offers significant advantages in drug design. Fluorine substitution is known to enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby fine-tuning the pharmacokinetic profile of a lead compound.

This guide provides the necessary technical foundation for the synthesis and utilization of this key intermediate.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. While experimental data such as melting point can vary based on purity, the computed properties provide a reliable baseline for laboratory work.

Chemical Structure

The structural representation of the molecule highlights the key functional groups and the specific substitution pattern on the aromatic ring.

Caption: Chemical structure of this compound.

Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₆BrFO | Computed |

| Molecular Weight | 229.05 g/mol | Computed |

| Appearance | Off-white to pale yellow solid (Typical) | - |

| CAS Number | 84486-53-3 | Commercial Vendor[5] |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetone | Typical for class |

Synthesis and Mechanistic Rationale

The most reliable and scalable method for constructing the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][2] This electrophilic aromatic substitution reaction provides a direct route to the bicyclic system.[1] The overall synthetic strategy is a two-step process: activation of the carboxylic acid followed by Lewis acid-mediated cyclization.

Synthetic Workflow

The synthesis begins with the commercially available 3-(2-bromo-3-fluorophenyl)propanoic acid. This precursor is first converted to its more reactive acyl chloride derivative, which then undergoes intramolecular cyclization in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the acyl chloride in Step 1 is a prerequisite for the cyclization in Step 2, and the final purification and characterization confirm the reaction's success.

PART A: Formation of 3-(2-bromo-3-fluorophenyl)propanoyl chloride

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(2-bromo-3-fluorophenyl)propanoic acid (10.0 g, 1.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL). Stir the suspension.

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂, 2.5 equiv) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 3-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. The resulting crude acyl chloride is a viscous oil and is typically used directly in the next step without further purification.

PART B: Intramolecular Friedel-Crafts Acylation

-

Reactor Setup: To a separate dry 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.65 equiv) and suspend it in anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude acyl chloride from Part A in anhydrous DCM (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Causality Insight: This slow, cold addition is critical to control the exothermicity of the reaction and prevent potential side reactions. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is the key reactive species.[1]

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the intermediate.[6]

-

Quenching: Once complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g). This hydrolyzes the aluminum complexes and quenches the reaction. Stir vigorously until all the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Structural Elucidation

Purification Protocol

The crude product is typically purified by one of the following methods:

-

Column Chromatography: Using silica gel with a gradient elution system, commonly starting with 5% ethyl acetate in hexanes and gradually increasing the polarity to 15-20% ethyl acetate. The product fractions are identified by TLC, combined, and concentrated.

-

Recrystallization: If the crude product is sufficiently pure, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure crystalline material.

Spectroscopic Characterization

Structural confirmation relies on a combination of standard spectroscopic techniques.

-

¹H NMR (Proton NMR): The spectrum is expected to show two characteristic triplets in the aliphatic region (~2.6-3.1 ppm), corresponding to the two adjacent methylene (-CH₂-) groups in the five-membered ring. In the aromatic region, two signals are expected, likely appearing as a doublet and a doublet of doublets, due to coupling between the aromatic protons and the adjacent fluorine atom.

-

¹³C NMR (Carbon NMR): The spectrum should display 9 distinct carbon signals. A key signal will be the carbonyl carbon, appearing significantly downfield (typically >190 ppm). The carbon attached to bromine and the carbon attached to fluorine will also have characteristic chemical shifts and coupling constants (in the case of C-F).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is a definitive indicator of the ketone carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio), which is the distinctive isotopic signature of a molecule containing one bromine atom.

Conclusion and Future Directions

This compound is a strategically designed building block with significant potential in medicinal chemistry and materials science. This guide outlines a robust and reproducible synthetic route via intramolecular Friedel-Crafts acylation, providing researchers with a practical protocol for its preparation. The orthogonal reactivity of the bromo and fluoro substituents allows for selective and sequential modification, opening avenues for the creation of complex molecular architectures and the rapid exploration of chemical space in drug discovery programs.

References

-

Schroeder, G. M., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 635–639. Available at: [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

Hyma Synthesis Pvt. Ltd. Product Catalog. Available at: [Link]

-

Cenmed Enterprises. This compound (C007B-577729). Available at: [Link]

-

Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available at: [Link]

- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.

-

Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(6), 7569–7583. Available at: [Link]

-

Parra, A., et al. (2011). Synthesis of 1-indanones through the intramolecular Friedel–Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 52(36), 4674-4677. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 5. cenmed.com [cenmed.com]

- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one for Advanced Research Applications

This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. This valuable synthetic intermediate, identified by CAS Number 935681-01-9, is a cornerstone in the development of novel therapeutics. This guide offers a curated list of commercial suppliers, a detailed, field-proven synthetic protocol, and essential quality control methodologies, ensuring the highest standards of scientific integrity and practical applicability.

Introduction to a Privileged Scaffold

Substituted indanones are a class of compounds that have garnered significant attention in medicinal chemistry due to their presence in numerous biologically active molecules.[1] The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, acts as a privileged scaffold in drug discovery. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. This compound, with its specific substitution pattern, presents a unique starting point for the synthesis of a diverse array of potential therapeutic agents, particularly in the fields of oncology and neurodegenerative disease research.

Commercial Sourcing and Availability

For researchers seeking to procure this compound, a number of reputable chemical suppliers offer this compound, typically for research and development purposes. It is imperative to source this critical starting material from vendors who can provide a comprehensive Certificate of Analysis (CoA) to ensure purity and identity.

| Supplier | Product Number/Synonym | Availability | Noteworthy Information |

| Sigma-Aldrich | CIAH987ECB5A (ChemScene) | Inquire | A well-established supplier with extensive quality documentation. |

| ChemicalBook | CB5854203 | Inquire | Provides aggregated supplier information and basic chemical properties.[2] |

| Cenmed Enterprises | C007B-577729 (Aladdin) | Inquire | Distributor for various chemical manufacturers.[3] |

| CymitQuimica | Inquire | Inquire | European-based supplier for laboratory chemicals.[4] |

| BLD Pharm | Inquire | Inquire | Offers a range of intermediates and building blocks. |

| Hyma Synthesis Pvt. Ltd. | Inquire | Inquire | Specializes in custom synthesis and specialty chemicals.[5] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most logical and field-proven approach involves a two-stage synthesis: the initial formation of the indanone core via an intramolecular Friedel-Crafts acylation, followed by a regioselective bromination.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one

The foundational step is the intramolecular Friedel-Crafts acylation of a suitable precursor.[6] This reaction is a robust method for constructing the indanone ring system.

Protocol:

-

Acyl Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3-(3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-(3-fluorophenyl)propanoyl chloride is typically used in the next step without further purification.

-

Intramolecular Friedel-Crafts Cyclization: In a separate flame-dried flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool this suspension to 0 °C. Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the aluminum chloride suspension, maintaining the temperature below 5 °C.

-

Reaction Progression and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Monitor the progress by TLC. Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-fluoro-2,3-dihydro-1H-inden-1-one.

Part 2: Regioselective Bromination

The second stage involves the critical regioselective bromination of the 5-fluoro-1-indanone intermediate. The fluorine atom is a meta-director, and the carbonyl group is a deactivating meta-director. However, the position ortho to the fluorine and para to the carbonyl (the 4-position) is activated, making it the most likely site for electrophilic aromatic substitution. While a specific protocol for this exact substrate is not widely published, analogous brominations of substituted indanones provide a reliable framework.[7][8][9]

Protocol:

-

Reaction Setup: Dissolve 5-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like DCM.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The use of a catalyst, such as a catalytic amount of a strong acid or base, may be employed to facilitate the reaction, though with NBS, it often proceeds without one.[1]

-

Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC and/or LC-MS. Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography to yield the final product.

Quality Control & Characterization

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by both the bromine and fluorine substituents. The aliphatic protons of the five-membered ring will appear as multiplets in the upfield region. | Confirms the chemical structure and regiochemistry. |

| ¹³C NMR | The spectrum will show the expected number of carbon signals, with the carbonyl carbon appearing significantly downfield. The carbon atoms attached to fluorine and bromine will exhibit characteristic chemical shifts. | Further confirms the carbon skeleton and substitution pattern. |

| ¹⁹F NMR | A singlet or a doublet (due to coupling with an adjacent proton) is expected, confirming the presence of the fluorine atom. | Provides unequivocal evidence for the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately a 1:1 ratio). | Confirms the molecular weight and elemental composition (via high-resolution MS). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed under appropriate conditions, indicating the purity of the compound. | Quantifies the purity of the final product. A typical reverse-phase method might use a C18 column with a mobile phase of acetonitrile and water.[10] |

| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. | Assesses the purity of the compound. |

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in publicly available literature, the broader class of substituted indanones are known to be valuable intermediates in the synthesis of compounds with a wide range of biological activities. The presence of the bromo and fluoro groups on this scaffold makes it an attractive starting point for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions at the 4-position. This allows for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR) in drug discovery programs. Potential therapeutic areas where derivatives of this compound could be investigated include oncology, by targeting various protein kinases, and neurodegenerative disorders.[1]

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. This guide provides a robust framework for its sourcing, synthesis, and characterization, empowering researchers to confidently utilize this compound in their quest for novel therapeutic agents. The synthetic protocols outlined herein, grounded in established chemical principles, offer a reliable pathway to obtaining this valuable intermediate with high purity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.

References

-

Cakmak, O., et al. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 134-145. Available at: [Link]

-

Cakmak, O., et al. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed, 17318118. Available at: [Link]

-

Cakmak, O., et al. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. Available at: [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved January 19, 2026, from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-577729). Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved January 19, 2026, from [Link]

-

Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 19, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Bromo-3,5-xylenol on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]

Sources

- 1. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 935681-01-9 [chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Separation of 4-Bromo-3,5-xylenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Strategic Incorporation of Fluorine in Indanone Scaffolds: A Guide for Medicinal Chemists

An In-depth Technical Guide

Abstract

The indanone core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The strategic introduction of fluorine into this framework has emerged as a powerful tool for optimizing drug-like properties. This technical guide provides an in-depth exploration of the multifaceted role of fluorine in the medicinal chemistry of indanones. We will dissect the fundamental principles governing fluorine's influence on physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics. Furthermore, this guide presents detailed synthetic protocols for the preparation of key fluorinated indanone intermediates and illustrates the practical application of these principles through relevant case studies. The content is designed for researchers, scientists, and drug development professionals seeking to leverage fluorine substitution as a rational strategy in modern drug design.

The Unique Role of Fluorine in Drug Design: Beyond a Simple Hydrogen Mimic

Fluorine's position as the most electronegative element, combined with a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), allows it to act as a "super-hydrogen" in drug design.[1] Its incorporation into a molecule like indanone is rarely a simple isosteric replacement; instead, it imparts a suite of profound, albeit predictable, changes to the molecule's profile.[1][2][3] These modulations are the primary drivers for the deliberate synthesis of fluorinated compounds in pharmaceutical research.[4]

The core motivations for introducing fluorine can be distilled into three strategic pillars:

-

Modulation of Physicochemical Properties: Fluorine's intense electron-withdrawing nature can drastically alter local electronic environments.[1] This impacts acidity/basicity (pKa) of nearby functional groups and can influence the molecule's overall lipophilicity (LogP), which is crucial for membrane permeability and solubility.[1][3][5]

-

Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol).[1] This inherent strength makes the C-F bond highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug inactivation.[1][5][6] Placing fluorine at a metabolically vulnerable position—a practice known as "metabolic blocking"—can significantly extend a drug's half-life.[4][6]

-

Improvement of Target Binding Affinity: Fluorine can influence molecular conformation and engage in unique, favorable interactions with protein targets, including hydrogen bonds, dipole-dipole, and multipolar C-F···C=O interactions.[4][7][8][9] These interactions can lead to a demonstrable increase in binding affinity and potency.[1][2]

The following diagram illustrates the cascading effects of a single fluorine substitution on a lead compound.

Caption: The strategic impact of fluorine substitution in drug design.

The Indanone Scaffold: A Versatile Core for Therapeutic Agents

1-Indanone and its derivatives are considered "privileged structures" in medicinal chemistry due to their rigid bicyclic framework, which allows for the precise spatial orientation of substituents. This scaffold is a key component in a wide array of biologically active molecules, with applications including:

The reactivity of the indanone core, particularly at the carbonyl group and the adjacent α-carbon, makes it a versatile starting point for constructing more complex molecules.[12][13]

Synergistic Effects: The Medicinal Chemistry of Fluorinated Indanones

The introduction of fluorine onto the indanone scaffold leverages the unique properties of both moieties, creating a powerful strategy for drug optimization.

Modulation of Physicochemical and Pharmacokinetic Properties

Placing an electron-withdrawing fluorine atom on the aromatic ring of the indanone, for instance at the 5-position, enhances the electrophilicity of the carbonyl carbon.[12] This can increase the rate of key synthetic reactions, such as nucleophilic additions and condensations, making 5-fluoro-1-indanone a more efficient building block compared to its non-fluorinated counterpart.[12]

Furthermore, fluorination is a well-established method to block metabolic "soft spots." For an indanone derivative, an unsubstituted aromatic position might be susceptible to hydroxylation by CYP enzymes. Introducing fluorine at that site physically and electronically shields it from metabolic attack, thereby increasing the compound's stability and bioavailability.[1][6]

Table 1: Predicted Physicochemical Impact of Fluorination on the Indanone Scaffold

| Property | 1-Indanone (Parent) | 5-Fluoro-1-Indanone | Rationale for Change |

| LogP (Lipophilicity) | ~1.6 | ~1.9 | Fluorine is more lipophilic than hydrogen, generally increasing LogP and potentially enhancing membrane permeation.[1][5] |

| Reactivity of C1=O | Standard | Enhanced | The fluorine atom's electron-withdrawing effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[12] |

| Acidity of C2-H | Standard | Increased | The inductive effect of fluorine can increase the acidity of the α-protons, facilitating enolate formation for subsequent reactions.[12] |

| Metabolic Stability | Susceptible to Aromatic Hydroxylation | Enhanced | The C5-F bond is highly resistant to oxidative cleavage, blocking a potential site of metabolism.[1][6] |

Impact on Biological Activity: A Case Study Perspective

While a universally applicable rule is elusive, the placement of fluorine on the indanone ring can have a dramatic and context-dependent effect on biological activity. For example, in the development of anticancer agents, 2-benzylidene-1-indanone derivatives have shown potent cytotoxicity and inhibition of tubulin polymerization.[10] A synthetic strategy employing a fluorinated indanone core could lead to analogues with improved metabolic stability or enhanced binding within the colchicine binding site of tubulin.

In the context of selective COX-2 inhibitors, novel indanone-containing spiroisoxazoline derivatives have been developed. Docking studies revealed that a fluoro functional group was able to form favorable hydrogen bond interactions within the COX-2 active site, contributing to the compound's binding and potency.[11]

Synthetic Strategies for Fluorinated Indanones

The preparation of fluorinated indanones typically relies on established cyclization reactions using fluorinated starting materials. Late-stage fluorination is also a growing field, offering the ability to introduce fluorine at the final steps of a synthesis.[6]

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes a common and reliable method for synthesizing 5-fluoro-1-indanone from a commercially available precursor.[13] This method is foundational for building a library of more complex derivatives.

Objective: To synthesize 5-fluoro-1-indanone via the intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid.

Materials:

-

3-(3-fluorophenyl)propanoic acid

-

Chlorosulfonic acid

-

Crushed ice

-

Ethyl acetate (or other suitable organic solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-fluorophenyl)propanoic acid (e.g., 2.0 g, 11.8 mmol).

-

Cyclization: Carefully and slowly add chlorosulfonic acid (e.g., 20 mL) to the starting material. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice. This will quench the reaction and precipitate the product. Perform this step slowly to control the exothermic reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel to yield pure 5-fluoro-1-indanone.

The following diagram outlines this synthetic workflow.

Caption: Workflow for the synthesis of 5-fluoro-1-indanone.

Protocol: Electrophilic Fluorination

For introducing fluorine at the α-position (C2) of the indanone, electrophilic fluorination is a common strategy. This often involves generating an enolate from the parent ketone, which then reacts with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).[14]

Objective: To synthesize a 2-fluoro-1-indanone derivative.

Materials:

-

Substituted 1-indanone

-

Anhydrous solvent (e.g., THF)

-

Strong base (e.g., LDA, NaHMDS)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Reaction Setup: Dissolve the starting 1-indanone in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of a strong base (e.g., LDA) to the cooled ketone solution and stir for 30-60 minutes to ensure complete enolate formation.

-